Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
Description
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is a quinoline-based derivative characterized by a hydroxy group at position 4, two chlorine substituents at positions 6 and 7, and an ethyl ester moiety at position 2. Quinoline derivatives are renowned for their bioactivity, with substituent patterns critically influencing solubility, metabolic stability, and target binding.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGNGTDFPXCYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361292 | |
| Record name | ST50992196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122224-58-2 | |
| Record name | ST50992196 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate, can be achieved through various methods. One common method is the Gould–Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst, which provides an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen vs. Methoxy Groups: Chlorine and fluorine substituents (e.g., in and ) increase molecular weight and hydrophobicity (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility. Methoxy groups () enhance solubility due to their polarity, as seen in the higher solubility of Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate in DMSO .
Biological Activity
Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate is a compound belonging to the hydroxyquinoline class, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with two chlorine atoms at positions 6 and 7 and a carboxylate ester at position 3. The presence of these substituents enhances its reactivity and potential biological activity compared to other similar compounds.
Pharmacological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .
- Anticancer Potential : Research indicates that derivatives of hydroxyquinoline compounds can inhibit cancer cell proliferation. This compound has been explored for its cytotoxic effects on several cancer cell lines, including breast and colon carcinoma cells. The compound shows promising IC50 values in the nanomolar range .
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways. This inhibition may contribute to its anticancer effects by disrupting cellular processes essential for tumor growth .
The exact mechanism of action for this compound involves its interaction with various molecular targets:
- Enzyme Interaction : It is hypothesized that the compound binds to active sites of certain enzymes, inhibiting their function and leading to altered metabolic processes.
- Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. Specifically:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 0.5 |
| Klebsiella pneumoniae | 25 | 0.3 |
This study highlights the potential of this compound as an alternative antimicrobial agent .
Study on Anticancer Activity
Another investigation focused on the anticancer properties of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.05 | Cytotoxic |
| HCT116 (Colon Cancer) | 0.02 | Cytotoxic |
| KB-V1 (Cervical Cancer) | 0.03 | Cytotoxic |
The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies due to its potent activity against multiple cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
